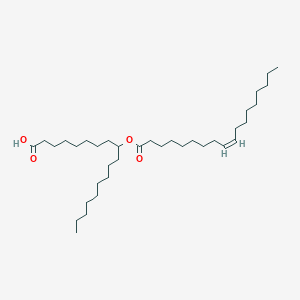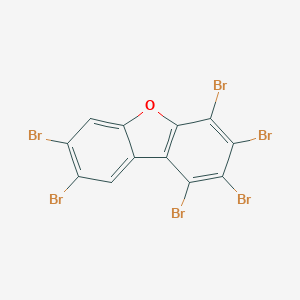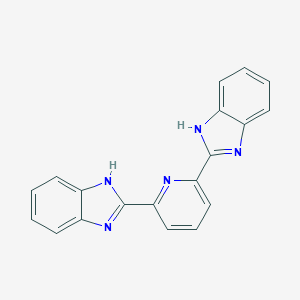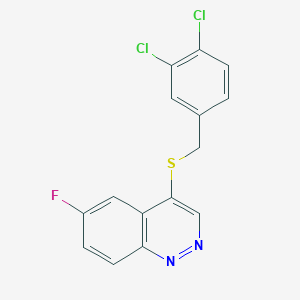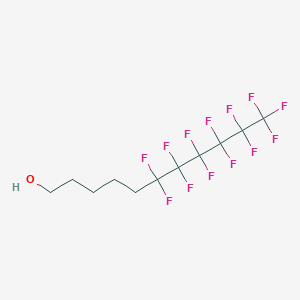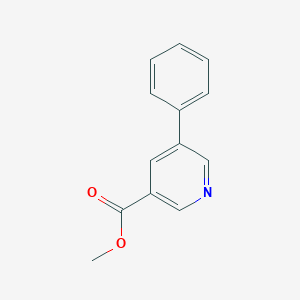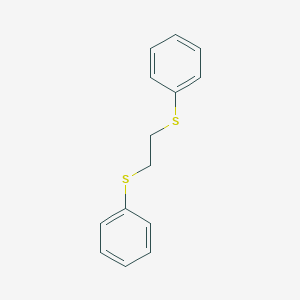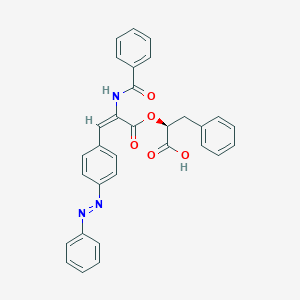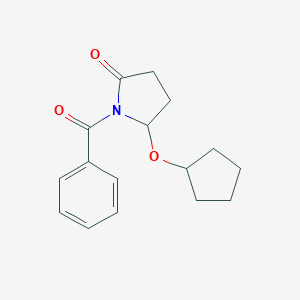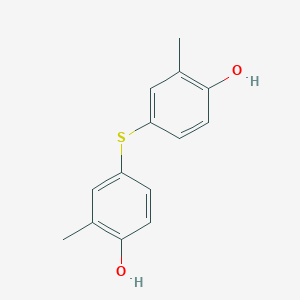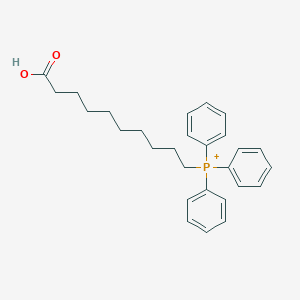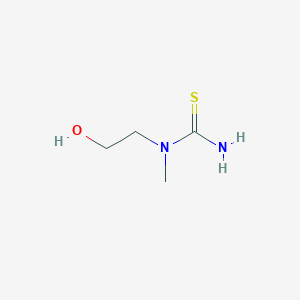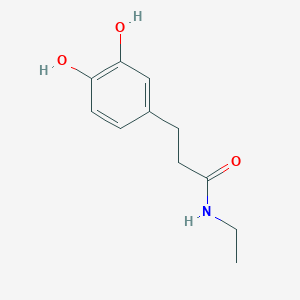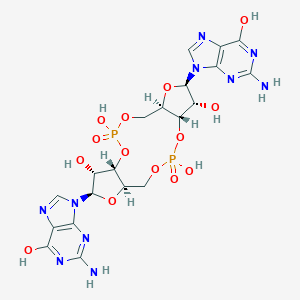
c-di-GMP
Descripción general
Descripción
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) es una molécula de señalización basada en nucleótidos que se descubrió en 1987. Es un segundo mensajero que juega un papel crucial en la regulación de varios procesos biológicos en bacterias, incluida la motilidad, la formación de biopelículas, la virulencia y la progresión del ciclo celular . Este compuesto también es conocido por su capacidad de unirse a receptores específicos en las células humanas, modulando las respuestas celulares del huésped y exhibiendo potencial como objetivo terapéutico .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) ejerce sus efectos uniéndose a receptores específicos en las células bacterianas y eucariotas. En las bacterias, regula diversas actividades celulares al interactuar con diguanilato ciclasas y fosfodiesterasas, que controlan su concentración intracelular . En las células eucariotas, se une a receptores como STING (estimulador de genes de interferón), modulando las respuestas inmunitarias y exhibiendo propiedades anticancerígenas .
Análisis Bioquímico
Biochemical Properties
Cyclic Diguanylic Acid interacts with a wide range of enzymes, proteins, and other biomolecules. The intracellular concentration of Cyclic Diguanylic Acid is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze Cyclic Diguanylic Acid production by consuming two GTP molecules, whereas PDEs catalyze the degradation of Cyclic Diguanylic Acid into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through Cyclic Diguanylic Acid binding to downstream receptors, triggered by sensing environmental or cellular cues .
Cellular Effects
Cyclic Diguanylic Acid has a profound impact on various types of cells and cellular processes. It influences cell function by regulating cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .
Molecular Mechanism
Cyclic Diguanylic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to a diverse array of protein or RNA effectors which include PilZ domain-containing proteins, transcription factors, proteases, kinases, and riboswitches .
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclic Diguanylic Acid shows dynamic changes with high temporal resolution . A genetically encoded biosensor has been developed to track Cyclic Diguanylic Acid in single cells and with high temporal resolution over extended imaging times .
Dosage Effects in Animal Models
In animal models, the effects of Cyclic Diguanylic Acid vary with different dosages . It enhances protective innate immunity in a murine model of pertussis . The immune responses were associated with an earlier and more vigorous expression of Th1-type cytokines, as well as an increase in the induction of nitric oxide in the lungs of treated animals, resulting in significant reduction of bacterial numbers in the lungs of infected mice .
Metabolic Pathways
Cyclic Diguanylic Acid is involved in numerous metabolic pathways. It interacts with a multitude of enzymes and cofactors . Proteins involved in Cyclic Diguanylic Acid metabolism and regulation, such as diguanylate cyclases, phosphodiesterases, and PilZ-containing proteins, were encoded in bacterial genomes .
Transport and Distribution
Cyclic Diguanylic Acid is transported and distributed within cells and tissues . As Cyclic Diguanylic Acid is a small molecule which can diffuse easily inside the cell, there must be a mechanism for activating only specific Cyclic Diguanylic Acid-associated pathways at a given point of time while avoiding any undesirable crosstalk between the numerous Cyclic Diguanylic Acid-binding partners .
Subcellular Localization
It has been shown that the transcriptional regulator, VpsT, requires Cyclic Diguanylic Acid binding for subcellular localization and activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) se puede sintetizar utilizando métodos químicos y enzimáticos. La síntesis enzimática se considera el método más eficiente. Implica el uso de diguanilato ciclasas, que catalizan la condensación de dos moléculas de guanosina-5’-trifosfato para formar bis-(3’, 5’)-diguanosina monofosfato cíclico . Las condiciones de reacción generalmente requieren la presencia de cationes divalentes como magnesio o manganeso para facilitar la actividad enzimática .
Métodos de producción industrial
Para la producción a escala industrial, se prefiere el método enzimático debido a su eficiencia y escalabilidad. Las diguanilato ciclasas termófilas, que son más estables y menos propensas a la inhibición del producto, se utilizan a menudo. Estas enzimas pueden producir cientos de miligramos de bis-(3’, 5’)-diguanosina monofosfato cíclico usando pequeñas cantidades de biocatalizador .
Análisis De Reacciones Químicas
Tipos de reacciones
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) experimenta varias reacciones químicas, incluida la hidrólisis y las interacciones de unión con receptores específicos. La hidrólisis del bis-(3’, 5’)-diguanosina monofosfato cíclico está catalizada por fosfodiesterasas, que lo descomponen en nucleótidos lineales o guanosina monofosfato .
Reactivos y condiciones comunes
La reacción de hidrólisis generalmente requiere la presencia de fosfodiesterasas con dominios EAL o HD-GYP. Estas enzimas facilitan la descomposición del bis-(3’, 5’)-diguanosina monofosfato cíclico en condiciones fisiológicas .
Principales productos formados
Los productos primarios de la reacción de hidrólisis son nucleótidos lineales como 5’-fosfoguanilil-(3’→5’)-guanosina y guanosina monofosfato .
Comparación Con Compuestos Similares
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) es único en comparación con otros segundos mensajeros debido a su papel específico en la señalización bacteriana y su capacidad para modular las respuestas inmunitarias del huésped. Compuestos similares incluyen:
Monofosfato de adenosina cíclico (c-AMP): Otro segundo mensajero involucrado en varios procesos celulares tanto en procariotas como en eucariotas.
Monofosfato de guanosina cíclico (c-GMP): Una molécula de señalización que regula el tono vascular, el crecimiento celular y la apoptosis.
Monofosfato de di-adenosina cíclico (c-di-AMP): Un segundo mensajero involucrado en el crecimiento bacteriano, el mantenimiento de la pared celular y la virulencia.
El bis-(3’, 5’)-diguanosina monofosfato cíclico (disódico) destaca por su doble papel en la señalización bacteriana y la modulación inmunitaria del huésped, convirtiéndolo en un objetivo prometedor para intervenciones terapéuticas .
Propiedades
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027528 | |
| Record name | Cyclic diguanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61093-23-0 | |
| Record name | c-Di-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61093-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cyclic diguanylic acid (c-di-GMP) and what is its significance in bacteria?
A: Cyclic diguanylic acid (this compound) is a ubiquitous second messenger molecule found in bacteria. [] It plays a crucial role in regulating a wide range of cellular processes in bacteria, primarily acting as a molecular switch between motile (free-swimming) and sessile (surface-attached) lifestyles. []
Q2: How is this compound synthesized and degraded within bacterial cells?
A: this compound is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs), which contain a characteristic GGDEF domain. [, ] Conversely, this compound is degraded into linear pGpG or two GMP molecules by enzymes called phosphodiesterases (PDEs), which possess either EAL or HD-GYP domains. [, ]
Q3: How does the number of genes encoding this compound-modulating enzymes affect bacterial adaptation?
A: Bacteria exhibit significant variation in the number of genes encoding GGDEF, EAL, and HD-GYP proteins. [] A greater number of these genes translate into a more complex this compound signaling network, enabling bacteria to fine-tune the regulation of target genes and optimize their adaptation to diverse environments. [, ]
Q4: What is the general mechanism of action of this compound in bacterial signaling pathways?
A: this compound exerts its regulatory effects by binding to various effector proteins, such as transcription factors, enzymes, and multimeric protein complexes. [] This binding event triggers downstream signaling cascades that ultimately control a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and cell cycle progression.
Q5: How does this compound influence biofilm formation?
A: High intracellular levels of this compound generally promote biofilm formation. [, , , ] This is achieved through multiple mechanisms, including:
- Repression of motility: this compound inhibits bacterial motility by reducing flagellar synthesis and function, thereby promoting surface attachment. [, , , ] For instance, in Pseudomonas aeruginosa, elevated this compound levels lead to reduced flagellar motility and enhanced biofilm formation. []
- Induction of biofilm matrix production: this compound stimulates the production of extracellular polysaccharide (EPS), a major component of the biofilm matrix. [, , ] For example, in Pseudomonas aeruginosa, the diguanylate cyclase RoeA promotes EPS production and contributes to biofilm formation. []
- Regulation of adhesin expression: this compound can modulate the expression of bacterial adhesins, which mediate attachment to surfaces and other cells. [] In Pseudomonas putida, this compound/FleQ regulates the transcription of lapE, which encodes an outer membrane pore protein involved in adhesin secretion and biofilm formation. []
Q6: How does this compound impact bacterial motility?
A: Elevated this compound levels typically suppress bacterial motility, primarily by inhibiting flagellar synthesis and function. [, , , ] For example, in Myxococcus xanthus, this compound regulates type IV pilus-dependent motility. [] Conversely, low this compound levels generally promote motility by facilitating flagellar biosynthesis and rotation. []
Q7: Does this compound regulate virulence in pathogenic bacteria?
A: The role of this compound in bacterial virulence is complex and can be context-dependent. While generally considered an inhibitor of virulence factors, exceptions to this paradigm exist. []
- Virulence suppression: In some pathogens, high this compound levels correlate with reduced virulence, often indirectly through the inhibition of motility and biofilm dispersal. [, , ] In Vibrio cholerae, for example, this compound directly inhibits the expression of cholera toxin. []
- Virulence enhancement: Conversely, in certain pathogens, this compound contributes to virulence by promoting host colonization, persistence, and immune evasion. [, , ] For instance, in Ehrlichia chaffeensis, this compound signaling is essential for bacterial invasion of human monocytes. []
Q8: Can you provide examples of specific this compound effector proteins and their functions?
A8: Numerous this compound effector proteins have been identified, each contributing to specific downstream effects:
- FleQ: In Pseudomonas species, FleQ acts as a transcriptional regulator, controlling the expression of biofilm- and flagellum-related genes in response to this compound. []
- BldD: In Streptomyces, BldD dimerizes upon binding to this compound, impacting the transcription of genes involved in differentiation and development. []
- PilZ domain proteins: These proteins, often containing one or more PilZ domains, are common this compound receptors involved in various cellular processes. [, , ] For instance, in Myxococcus xanthus, PlpA, PixA, and PixB are PilZ domain proteins with distinct roles in regulating motility and development. []
- MshE: This ATPase, associated with type IV pilus, binds this compound via its N-terminal T2SSE_N domain, influencing pilus-dependent processes. []
Q9: How is this compound signaling specificity achieved in bacteria with complex this compound networks?
A9: Maintaining signaling specificity in bacteria with numerous DGCs and PDEs is crucial for proper cellular function. Several mechanisms contribute to this specificity:
- Spatiotemporal regulation: The localization and timing of this compound synthesis and degradation are tightly controlled. [, , , ] Specific DGCs and PDEs are often localized to distinct cellular compartments or expressed under specific conditions, ensuring that this compound signals are directed to the appropriate downstream effectors.
- Protein-protein interactions: Direct interactions between this compound-metabolizing enzymes and their cognate effectors contribute to signaling fidelity. [, , , ] These interactions can enhance the local concentration of this compound near its target, preventing cross-talk between different pathways.
- Feedback regulation: this compound can modulate the activity of DGCs and PDEs through feedback mechanisms, fine-tuning its own intracellular levels. [] This feedback control helps to maintain this compound homeostasis and prevent aberrant signaling.
Q10: How does the study of this compound signaling contribute to our understanding of bacterial pathogenesis and potential therapeutic interventions?
A10: Understanding the intricacies of this compound signaling in pathogenic bacteria holds significant promise for developing novel therapeutic strategies:
- Anti-biofilm agents: Disrupting this compound signaling pathways essential for biofilm formation could lead to new treatments for chronic and recurrent infections. [, ] Targeting DGCs, PDEs, or this compound effector proteins could potentially prevent biofilm formation or disperse existing biofilms, rendering bacteria more susceptible to antibiotics and host immune responses.
- Antivirulence therapies: Modulating this compound signaling in pathogens where it promotes virulence could attenuate their pathogenicity and enhance the efficacy of existing treatments. [] Inhibiting specific DGCs or activating specific PDEs involved in virulence regulation could potentially disarm pathogens without directly killing them, thereby minimizing the emergence of antibiotic resistance.
- Probiotic interventions: Manipulating this compound signaling in beneficial bacteria could enhance their ability to colonize the host and outcompete pathogens. [] Increasing this compound levels in probiotics could potentially enhance their biofilm-forming capacity, improving their persistence and effectiveness in the gut.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


